Polar Surface Area (TPSA) and Lipophilicity (LogP) for Blood-Brain Barrier (BBB) Penetration Assessment
The target compound tert-Butyl N-(3-methanesulfonamidopropyl)carbamate has a computed topological polar surface area (TPSA) of 84.5 Ų and a LogP of 0.45 . This compares favorably to tert-butyl N-(3-aminopropyl)carbamate (CAS 75178-96-0), a common Boc-protected diamine linker, which has a TPSA of 64.4 Ų and an XLogP3-AA of 0.3 [1]. The target compound's higher TPSA and LogP values are directly attributable to the incorporation of the methanesulfonamide group, replacing a primary amine with a sulfonamide. In drug design, a TPSA below 140 Ų is generally favorable for CNS penetration, while a slightly higher LogP can enhance membrane permeability [1]. The target compound's increased polarity may reduce passive BBB permeability relative to the non-sulfonamide analog, which could be advantageous when designing peripherally restricted sulfonamide-based therapeutics.
| Evidence Dimension | Topological Polar Surface Area (TPSA) and Lipophilicity (LogP) |
|---|---|
| Target Compound Data | TPSA = 84.5 Ų, LogP = 0.4504 |
| Comparator Or Baseline | tert-butyl N-(3-aminopropyl)carbamate (CAS 75178-96-0) TPSA = 64.4 Ų, XLogP3-AA = 0.3 |
| Quantified Difference | TPSA increase of 20.1 Ų (+31%); LogP increase of 0.15 |
| Conditions | Computed physicochemical properties using standard software (e.g., ChemDraw, PubChem). |
Why This Matters
This quantitative difference informs medicinal chemists about the impact of sulfonamide incorporation on a molecule's drug-likeness, particularly for projects targeting or avoiding the central nervous system, aiding in rational building block selection.
- [1] PubChem. (n.d.). tert-Butyl (3-aminopropyl)carbamate. View Source
